molecular formula C19H16N4O3 B2554088 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1107061-66-4

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2554088
CAS No.: 1107061-66-4
M. Wt: 348.362
InChI Key: MNBMDGRJPMYBRQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with an appropriate nitrile oxide, which leads to the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced or hydrogenated oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes or receptors.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In materials science, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1H-pyrazole
  • 5-Phenyl-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to the presence of both the pyrazole and oxadiazole rings in a single molecule

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-24-16-9-8-13(10-17(16)25-2)18-20-19(26-23-18)15-11-14(21-22-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMDGRJPMYBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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